![molecular formula C9H11N3 B13664860 6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)
6-Isopropylimidazo[1,2-b]pyridazine
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Overview
Description
6-Isopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 6-Isopropylimidazo[1,2-b]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-6-chloropyridazine and isopropylamine.
Cyclization Reaction: The key step involves the cyclization of 3-amino-6-chloropyridazine with isopropylamine under reflux conditions in the presence of a suitable solvent like ethanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
6-Isopropylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using alkylating agents like methyl iodide or ethyl bromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Isopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of key enzymes, such as kinases, and modulates receptor signaling pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
6-Isopropylimidazo[1,2-b]pyridazine can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family:
Imidazo[1,2-a]pyridine: This compound exhibits similar biological activities but differs in its structural arrangement, leading to variations in its pharmacological properties.
Imidazo[1,2-c]pyrimidine: Another related compound with distinct structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Biological Activity
6-Isopropylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features an imidazole ring fused to a pyridazine moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization strategies that enhance the compound's pharmacological properties. Recent advancements have improved synthetic routes, allowing for better yields and purities.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can inhibit cancer cell proliferation. For instance, compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values in the micromolar range .
- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
- Antimicrobial Activity : There is emerging evidence that imidazo[1,2-b]pyridazine derivatives possess antimicrobial properties against various pathogens. For example, some derivatives have shown activity against bacteria and fungi in vitro, suggesting potential for development as antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The imidazo[1,2-b]pyridazine scaffold is known for its role as a kinase inhibitor. Compounds derived from this scaffold can selectively inhibit various kinases involved in cancer progression and inflammation, thereby modulating signaling pathways critical for cell survival and proliferation .
- Interaction with Biomolecules : The compound may also interact with nucleic acids or proteins involved in cellular processes, leading to alterations in gene expression or protein function that contribute to its anticancer and anti-inflammatory effects.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-propan-2-ylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-3-4-9-10-5-6-12(9)11-8/h3-7H,1-2H3 |
InChI Key |
ZSCGCCLKYHDKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CN=C2C=C1 |
Origin of Product |
United States |
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